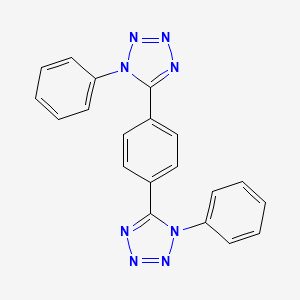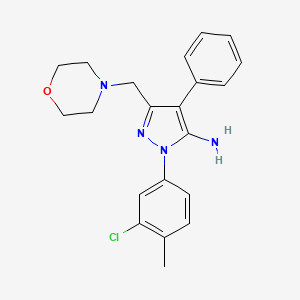
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole), also known as PPT, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmacology due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood. However, it has been proposed that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may act as a DNA intercalator, disrupting the structure of DNA and inhibiting cell proliferation. 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can induce apoptosis in cancer cells and modulate the activity of immune cells. In vivo studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can inhibit tumor growth and modulate the immune response in animal models.
Advantages and Limitations for Lab Experiments
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in various fields. However, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) also has some limitations. It is relatively insoluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole). One area of interest is the development of new methods for the synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds. Another area of interest is the investigation of the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and its potential as a therapeutic agent. Additionally, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may have potential applications in the development of new materials and catalysts. Further research is needed to fully explore the potential of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds.
Synthesis Methods
The synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) involves the reaction of 1-phenyl-1H-tetrazole with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction yields 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) as a white powder, which can be purified through recrystallization. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various scientific research fields, including materials science, organic chemistry, and pharmacology. In materials science, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of metal-organic frameworks and other complex materials. In organic chemistry, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a ligand in catalytic reactions. In pharmacology, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential as an anticancer agent and as a modulator of the immune system.
properties
IUPAC Name |
1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXMSHDNGQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)

![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)
![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)
![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)

